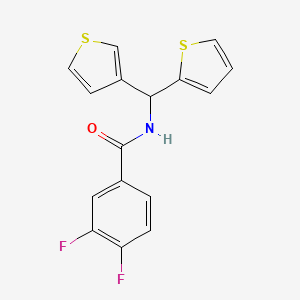

3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

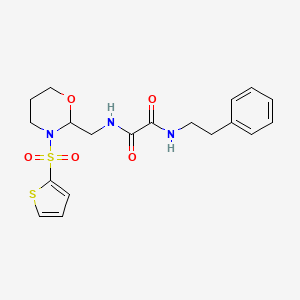

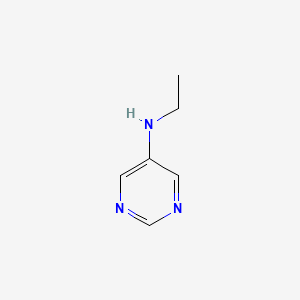

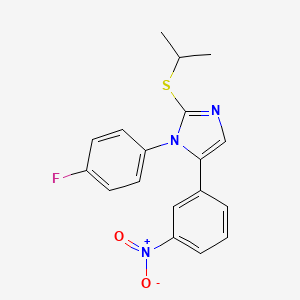

“3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity . The compound also contains two thiophene rings, which are five-membered aromatic rings with a sulfur atom . Fluorine atoms are attached to the benzene ring, which can affect the compound’s reactivity and properties .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiophene derivatives are known to participate in a variety of chemical reactions . For example, they can undergo electrophilic aromatic substitution reactions similar to benzene .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide group could increase its polarity, and the fluorine atoms could affect its reactivity .Wissenschaftliche Forschungsanwendungen

Molecular Structure and Interaction

Understanding the molecular structure and interaction of compounds similar to 3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide is crucial in the development of novel materials and chemicals with desired properties. For instance, the study of benzene-1,3,5-tricarboxamide derivatives demonstrates the significance of molecular self-assembly in creating nanometer-sized structures with potential applications in nanotechnology, polymer processing, and biomedical fields. The ability of these compounds to form stable rod-like structures through hydrogen bonding highlights the potential of structurally similar compounds in self-assembly and molecular recognition processes (Cantekin, de Greef, & Palmans, 2012).

Environmental Interaction and Degradation

The environmental interaction and degradation of compounds with fluorinated groups or thiophene rings are areas of significant research interest. For example, studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the environmental fate of persistent organic pollutants. Understanding the biodegradability and transformation pathways of such compounds is crucial for assessing their environmental impact and developing strategies for their removal or safe use (Liu & Avendaño, 2013).

Pharmacological Potential

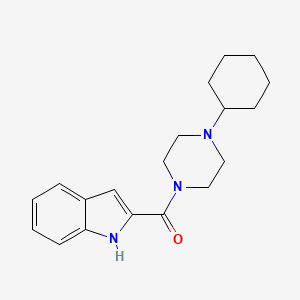

The pharmacological potential of benzothiazole derivatives and related structures is well-documented, highlighting the broad range of biological activities these compounds exhibit. Benzothiazoles have been explored for antimicrobial, analgesic, anti-inflammatory, and antitubercular activities, among others. This underscores the potential of 3,4-difluoro-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide and similar compounds in drug discovery and development, provided their pharmacological properties and mechanisms of action can be characterized (Sumit, Kumar, & Mishra, 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2NOS2/c17-12-4-3-10(8-13(12)18)16(20)19-15(11-5-7-21-9-11)14-2-1-6-22-14/h1-9,15H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCOGRRUSALEPML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2NOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-isopropoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2385035.png)

![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)

![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)

![N-(2,5-dimethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2385045.png)

amine](/img/structure/B2385047.png)

![[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine](/img/structure/B2385051.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2385053.png)